NSC 23766 三盐酸盐

描述

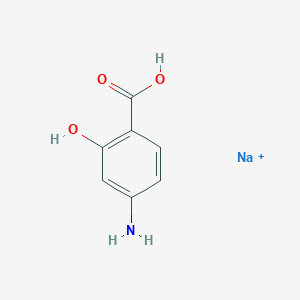

NSC 23766 trihydrochloride is a selective Rac-1 inhibitor . It blocks Rac-specific guanine nucleotide exchange factors TrioN and Tiam1 (IC50 = 50 μM) without affecting Cdc42 or RhoA activation . It is apoptotic and causes G1 cell cycle arrest in vitro .

Molecular Structure Analysis

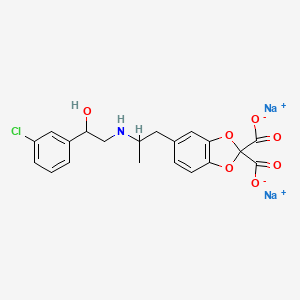

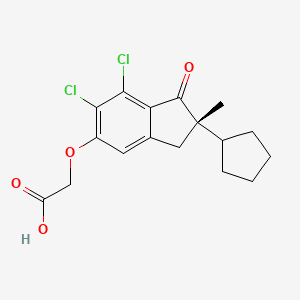

The molecular formula of NSC 23766 trihydrochloride is C24H35N7.3HCl . The molecular weight is 530.97 .Physical And Chemical Properties Analysis

NSC 23766 trihydrochloride is a solid compound . It is soluble in water to 100 mM and in DMSO to 100 mM . .科学研究应用

Cancer Research: Inhibition of Tumor Cell Phenotypes

NSC 23766: has been reported to reverse tumor cell phenotypes in prostate cancer cells . It inhibits Rac1-mediated cell functions, which are crucial for the maintenance of malignant characteristics. The compound has shown efficacy in inhibiting mammary carcinoma cell invasion in vitro and preventing mammary tumor progression and metastasis in mouse models .

Cardiovascular Studies: Platelet Activation Regulation

The compound plays a role in cardiovascular research by regulating thromboxane A2-induced human platelet activation . It modulates the release of sCD40 ligand and PDGFAB secretion, which are significant in the context of cardiovascular diseases and thrombosis .

Immunology: Modulation of Immune Cell Function

In immunological studies, NSC 23766 has been used to explore the regulation of macrophage motility through FAK, Rac1, and NF-kappaB pathways . This is particularly relevant in the context of inflammation and immune response.

Neurology: Impact on Neural Cell Dynamics

The inhibitor has applications in neurological research, particularly in studying the unfolded protein response in the endoplasmic reticulum of non-malignant cells, which is a process implicated in various neurodegenerative diseases .

Stem Cell Research: Pluripotency and Differentiation

NSC 23766 has been identified as a pluripotency marker in human embryonic stem cells. It affects dynamic blebbing, which is a part of the cellular machinery involved in maintaining stem cell characteristics and differentiation .

Virology: Influenza Virus Inhibition

The compound has shown inhibitory activity against the influenza virus , providing a potential avenue for antiviral research. It suppresses Rac GTPase activation by the Rac-specific GEFs, which could be a mechanism to interfere with viral replication or assembly .

作用机制

安全和危害

NSC 23766 trihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

属性

IUPAC Name |

6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N7.3ClH/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22;;;/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUHORIUXPQCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38Cl3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328386 | |

| Record name | NSC 23766 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NSC 23766 trihydrochloride | |

CAS RN |

1177865-17-6 | |

| Record name | NSC 23766 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1177865-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Rac1 and why is it a target for therapeutic intervention?

A1: Rac1 is a member of the Rho family of small GTPases. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Rac1, in particular, regulates various cellular processes, including cell growth, survival, migration, and the formation of the actin cytoskeleton. [] Aberrant activation of Rac1 has been observed in various diseases, including cancer, making it an attractive target for therapeutic intervention. [, ]

Q2: How does NSC 23766 trihydrochloride inhibit Rac1?

A2: NSC 23766 trihydrochloride specifically interferes with the binding of guanine nucleotide exchange factors (GEFs) to Rac1. [] GEFs facilitate the exchange of GDP for GTP, thereby activating Rac1. By preventing this interaction, NSC 23766 trihydrochloride blocks the activation of Rac1 without directly affecting the activity of other closely related Rho GTPases like Cdc42 or RhoA. [, ]

Q3: What are the downstream effects of Rac1 inhibition by NSC 23766 trihydrochloride?

A3: Inhibition of Rac1 by NSC 23766 trihydrochloride leads to various downstream effects, depending on the cell type and context. These effects include:

- Reduced cell proliferation: This has been observed in various cancer cell lines, including glioma, [, ] acute myeloid leukemia, [] breast cancer, [, , ] schwannoma, [] and esophageal squamous cell carcinoma. []

- Induction of apoptosis: NSC 23766 trihydrochloride has been shown to induce apoptosis in leukemia, [, ] schwannoma, [] and glioblastoma cells. []

- Inhibition of cell migration and invasion: This effect has been observed in glioma, [, ] breast cancer, [] and laryngeal carcinoma cells. []

- Decreased vascular oxidative stress and improved endothelial function: This was observed in a study using a mouse model of atherosclerosis. []

- Reduced branching in embryonic mouse lung explants. []

- Modulation of TGF-β1 and type III collagen expression in renal damage. []

- Suppression of glucose transport in skeletal muscle. [, ]

Q4: What is the molecular formula and weight of NSC 23766 trihydrochloride?

A4: The molecular formula of NSC 23766 trihydrochloride is C14H22ClN5O • 3HCl, and its molecular weight is 422.7 g/mol. This information can be found in the product information provided by chemical suppliers.

Q5: Have there been any computational studies on NSC 23766 trihydrochloride?

A5: Yes, computational methods have been used to identify new Rac1 inhibitors, including those structurally similar to NSC 23766 trihydrochloride. One study employed pharmacophore virtual screening followed by molecular docking calculations to identify five new Rac1 inhibitors with improved efficacy compared to NSC 23766 trihydrochloride in reducing intracellular Rac1-GTP levels. []

Q6: Are there any QSAR models available for Rac1 inhibitors like NSC 23766 trihydrochloride?

A6: While the provided research articles do not explicitly mention specific QSAR models developed for NSC 23766 trihydrochloride or its analogs, the development of such models is an active area of research in drug discovery. QSAR models could be used to predict the activity of novel Rac1 inhibitors and guide the design of more potent and selective compounds.

Q7: How do structural modifications of NSC 23766 trihydrochloride affect its activity?

A7: While the provided research does not extensively explore the SAR of NSC 23766 trihydrochloride, one study identified two novel Rac1 inhibitors through in silico screening that share some structural similarities with NSC 23766 trihydrochloride but lack its core structure. [] These compounds exhibited potent inhibition of Rac1 activity, suppressed pancreatic cancer cell proliferation and migration, and showed selective apoptotic activity. This suggests that modifications to the core structure of NSC 23766 trihydrochloride can lead to compounds with retained or even improved anti-cancer activity. Further research is needed to fully elucidate the SAR and optimize the structure for enhanced potency and selectivity.

Q8: What in vitro models have been used to study NSC 23766 trihydrochloride?

A8: A variety of in vitro models have been utilized to study NSC 23766 trihydrochloride's effects, including:

- Cell lines: Various cancer cell lines, including glioma (U87, U251), [] acute myeloid leukemia (THP1, ML2, U937, HL60), [] breast cancer (MCF7, T47D, BT549, BT474, MDA231, MDA436, MDA468, HS578T), [, ] schwannoma (RT4), [] laryngeal carcinoma (SQ-20B), [] and esophageal squamous cell carcinoma [] have been used to assess its effects on cell proliferation, migration, invasion, and apoptosis.

- Primary cells: Primary human schwannoma cells, [] rat pulmonary microvascular endothelial cells, [] and mouse skeletal muscle cells [, ] were also utilized to study specific effects of the inhibitor in relevant cell types.

Q9: What in vivo models have been used to study NSC 23766 trihydrochloride?

A9: Several in vivo models have been employed to investigate the therapeutic potential of NSC 23766 trihydrochloride:

- Rodent models of cancer: Subcutaneous and orthotopic xenograft models of glioma, [] subcutaneous xenograft and sciatic nerve models of schwannoma, [] and a xenograft model of esophageal squamous cell carcinoma [] demonstrated the in vivo antitumor efficacy of NSC 23766 trihydrochloride.

- Mouse model of atherosclerosis: NSC 23766 trihydrochloride treatment in ApoE-/- mice fed a high-cholesterol diet resulted in decreased aortic Rac1 activity, reduced oxidative stress, improved endothelial function, and attenuated atherosclerosis development. []

- Mouse model of osteoarthritis: Intra-articular injections of NSC 23766 trihydrochloride in a mouse model of OA, induced by anterior cruciate ligament transection, showed protective effects on cartilage and delayed disease progression. []

- Rat models of hypertension and diabetic nephropathy: Studies investigating the role of Rac1 in renal injury employed models like the DOCA-salt hypertensive rat [] and streptozotocin-induced diabetic mice. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)